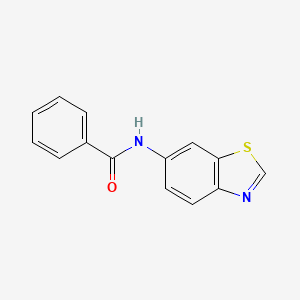

N-(1,3-benzothiazol-6-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS/c17-14(10-4-2-1-3-5-10)16-11-6-7-12-13(8-11)18-9-15-12/h1-9H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCSEOAIFGSAHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1,3 Benzothiazol 6 Yl Benzamide and Its Analogues

General Synthetic Strategies for Benzothiazole (B30560) Derivatives

The benzothiazole ring system is a key structural motif in a wide range of biologically active compounds. nih.govpharmacyjournal.in Its synthesis has been a subject of extensive research, leading to the development of several reliable methods.

Condensation Reactions in Benzothiazole Synthesis

Condensation reactions represent one of the most common and versatile approaches for constructing the benzothiazole core. nih.govnih.gov These reactions typically involve the condensation of a 2-aminothiophenol (B119425) derivative with a suitable carbonyl-containing compound. nih.govekb.eg

A widely used method involves the reaction of 2-aminothiophenols with carboxylic acids or their derivatives, such as esters, acyl chlorides, and amides. nih.gov For instance, the condensation of o-aminothiophenol with p-nitrobenzoic acid in the presence of polyphosphoric acid (PPA) at elevated temperatures yields 2-(p-nitrophenyl)benzothiazole. nih.gov Similarly, 2-arylbenzothiazoles can be synthesized by condensing 2-aminothiophenol with substituted p-aminobenzoic acids using PPA at high temperatures. nih.gov The use of microwave irradiation has been shown to accelerate these reactions, offering a greener alternative to conventional heating. mdpi.com

Aldehydes are also common substrates in benzothiazole synthesis. The condensation of 2-aminothiophenol with aromatic aldehydes can be achieved under various conditions, including refluxing in toluene (B28343) or using a mixture of H2O2/HCl in ethanol (B145695) at room temperature. nih.gov The reaction mechanism is believed to proceed through the formation of a Schiff base intermediate, followed by cyclization and oxidation. ekb.eg

The following table summarizes various condensation reactions for the synthesis of benzothiazole derivatives.

Table 1: Examples of Condensation Reactions for Benzothiazole Synthesis

| 2-Aminothiophenol Derivative | Carbonyl Compound | Catalyst/Conditions | Product | Yield (%) | Reference |

| o-Aminothiophenol | p-Nitrobenzoic Acid | PPA, 150 °C | 2-(p-Nitrophenyl)benzothiazole | 35 | nih.gov |

| o-Aminothiophenol | Substituted p-Aminobenzoic Acids | PPA, 220 °C | 2-Arylbenzothiazoles | 50-60 | nih.gov |

| o-Aminothiophenol | Aromatic Aldehydes | Toluene, reflux | Benzothiazoles | N/A | nih.gov |

| 2-Aminothiophenol | Aromatic Aldehydes | H2O2/HCl, Ethanol, RT | 2-Substituted Benzothiazoles | 85-94 | mdpi.com |

| 2-Aminothiophenol | Fatty Acids | P4S10, Microwave | 2-Substituted Benzothiazoles | High | mdpi.com |

| 2-Aminothiophenol | Benzaldehydes | Sodium Hydrosulfite, Water-Ethanol, reflux | 2-Arylbenzothiazoles | 51-82 | mdpi.com |

Data sourced from multiple research articles.

Transition-Metal-Catalyzed Processes for Benzothiazole Formation

Transition-metal catalysis has emerged as a powerful tool for the synthesis of benzothiazoles, offering high efficiency and functional group tolerance. acs.orgrsc.org These methods often involve intramolecular C-S bond formation through C-H functionalization. acs.org

Palladium catalysts have been successfully employed for the synthesis of 2-substituted benzothiazoles from thiobenzanilides. acs.org This approach involves a C-H functionalization/intramolecular C-S bond formation sequence. acs.org Copper-catalyzed methods have also been developed, such as the condensation of 2-aminobenzenethiols with nitriles to afford 2-substituted benzothiazoles. organic-chemistry.org Furthermore, copper-catalyzed double C-S bond formation from N-benzyl-2-iodoanilines and potassium sulfide (B99878) provides an efficient route to benzothiazoles. organic-chemistry.org

Ruthenium catalysts have also been utilized in the intramolecular oxidative C-H/C-H cross-coupling of N-arylthioureas to produce 2-aminobenzothiazoles. nih.gov This method is characterized by its good yields and tolerance of various functional groups. nih.gov

Ring Closure Reactions in Benzothiazole Chemistry

Ring closure reactions are fundamental to the synthesis of the benzothiazole nucleus. thieme-connect.de A primary method involves the reaction of 2-aminoarenethiols with various electrophiles. thieme-connect.de For example, the reaction of 2-aminobenzenethiol with acyl chlorides leads to the formation of 2-substituted benzothiazoles. thieme-connect.de

Another significant approach is the intramolecular cyclization of thioformanilides. This can be achieved using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) at room temperature, proceeding through a thiyl radical intermediate. indexcopernicus.com Visible light-mediated photoredox catalysis has also been employed for the cyclization of thioanilides, offering a metal-free alternative. organic-chemistry.org

The Jacobson and Hugershoff methods are classical examples of oxidative cyclization of thiobenzanilides to form benzothiazoles. acs.org However, these methods can have limitations regarding functional group tolerance. acs.org

Specific Approaches for Benzamide (B126) Linkage Formation to the Benzothiazole Scaffold

Once the benzothiazole core is established, the next crucial step in synthesizing N-(1,3-benzothiazol-6-yl)benzamide is the formation of the amide bond.

Acylation and Amidation Reactions for Benzamide Synthesis

Acylation and amidation reactions are the most direct methods for introducing the benzamide moiety. mdpi.comrsc.org The acylation of 2-aminobenzothiazoles is a common strategy. mdpi.com This can be achieved by reacting the aminobenzothiazole with a benzoyl derivative.

A mild and high-yielding synthesis of N-acyl 2-aminobenzothiazoles has been developed using an N-heterocyclic carbene (NHC)-organocatalyzed direct amidation of aldehydes with 2-aminobenzothiazoles. rsc.orgrsc.org This method proceeds via an acyl azolium intermediate and avoids the need for coupling reagents. rsc.orgrsc.org

Another approach involves the acylation of 2-aminobenzothiazoles with acyl chlorides. For example, 4-chloro-2-(acylamino)benzothiazoles are prepared by the acylation of 4-chloro-2-aminobenzothiazole with acyl chlorides. chemicalpapers.com Similarly, N-acyl 2-aminobenzothiazoles can be synthesized by reacting 2-aminobenzothiazoles with the corresponding carboxylic acids or their derivatives, though this often requires a coupling reagent. rsc.org

Coupling Reactions of Aminobenzothiazoles with Benzoyl Chlorides

The coupling of aminobenzothiazoles with benzoyl chlorides is a widely used and efficient method for forming the desired benzamide linkage. thieme-connect.dersc.org This reaction is a type of nucleophilic acyl substitution. nih.gov

For instance, N-(1,3-benzothiazol-2-yl)benzamide can be synthesized by reacting 2-aminobenzothiazole (B30445) with benzoyl chloride in a suitable solvent like pyridine. A series of benzothiazole amide derivatives have been synthesized through the reaction of 2-aminobenzothiazole with various cinnamic acid chlorides in the presence of sodium bicarbonate as an acid scavenger. nih.gov

The following table provides examples of coupling reactions to form the benzamide linkage.

Table 2: Examples of Benzamide Linkage Formation

| Benzothiazole Derivative | Acylating Agent | Conditions | Product | Yield (%) | Reference |

| 2-Aminobenzothiazole | Benzoyl Chloride | Pyridine | N-(1,3-Benzothiazol-2-yl)benzamide | 87 | N/A |

| 4-Chloro-2-aminobenzothiazole | Acyl Chlorides | N/A | 4-Chloro-2-(acylamino)benzothiazoles | N/A | chemicalpapers.com |

| 2-Aminobenzothiazole | Cinnamic Acid Chlorides | CH2Cl2, NaHCO3 | Benzothiazole Amide Derivatives | Good | nih.gov |

| 2-Aminobenzothiazoles | 4-(Chloromethyl) Benzoyl Chloride | N/A | 4-(Chloromethyl)-N-(benzo[d]thiazol-2-yl)benzamides | N/A | rsc.org |

Data sourced from multiple research articles.

Application of Molecular Hybridization Techniques in Synthesis

Molecular hybridization is a prominent strategy in medicinal chemistry for the design and synthesis of new compounds with enhanced biological activity. This approach involves covalently linking two or more pharmacophoric moieties to create a single hybrid molecule that can interact with multiple biological targets or offer an improved pharmacological profile. researchgate.netrsc.org The synthesis of this compound and its analogues frequently employs this technique, leveraging the privileged benzothiazole scaffold. rsc.orgresearchgate.net

The core principle behind synthesizing these hybrids is to combine the benzothiazole ring system, known for a wide spectrum of pharmacological activities, with other bioactive fragments. rsc.orgresearchgate.net For instance, researchers have designed and synthesized novel heteroarylated benzothiazoles by combining the benzothiazole core with other heterocyclic systems like pyrazole (B372694) or phthalazine. mdpi.com This approach aims to create molecules with potentially synergistic or additive effects. nih.gov

A common synthetic route involves the reaction of a substituted 2-aminobenzothiazole with a suitable acid chloride or carboxylic acid. researchgate.netjapsonline.com For example, a series of N-(1,3-benzothiazol-2-yl)benzamide analogues were synthesized by reacting 2-aminobenzothiazole with various substituted benzoic acids that had been converted to their corresponding acid chlorides. japsonline.com In a specific application of molecular hybridization, N-[4-(1,3-benzo[d]thiazol-2-ylcarbamoyl)phenyl]quinoline-6-carboxamide was synthesized from 4-amino-N-(1,3-benzothiazol-2-yl)benzamide and quinoline-6-carboxylic acid, effectively merging the benzothiazole-benzamide unit with a quinoline (B57606) moiety. bohrium.com

Another example involves creating hybrids of benzothiazole and hydroxamic acid. The synthesis starts with 2-mercaptobenzothiazole, which is S-alkylated to introduce a carboxylic acid-containing side chain. This intermediate is then coupled with various amino acids (like L-alanine or aminobenzoic acid) before converting the terminal carboxyl group into a hydroxamic acid. These multi-step syntheses showcase how different linkers and pharmacophores can be strategically integrated with the benzothiazole nucleus to produce structurally diverse analogues.

Table 1: Examples of Molecular Hybridization in the Synthesis of Benzothiazole Analogues

| Starting Materials | Hybrid Moiety Introduced | Resulting Hybrid Compound Class | Reference |

| 2-Aminobenzothiazole, Substituted Benzoic Acids | Substituted Phenyl | N-(1,3-benzothiazol-2-yl)benzamide Analogues | japsonline.com |

| 4-Amino-N-(1,3-benzothiazol-2-yl)benzamide, Quinoline-6-carboxylic acid | Quinoline | Benzothiazole-Quinoline Hybrids | bohrium.com |

| 2-Mercaptobenzothiazole, Bromoacetic acid, Amino Acids, Hydroxylamine | Amino Acid-Hydroxamic Acid | Benzothiazole-Hydroxamic Acid Hybrids | |

| Benzo[d]thiazole-6-carboxylic acid, 6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-amine | Pyrazolyl-Pyridine | N-[6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]benzo[d]thiazole-6-carboxamide | mdpi.com |

Spectroscopic and Chromatographic Characterization Techniques in Synthetic Studies

The structural elucidation and purity assessment of synthesized compounds like this compound and its analogues are critically dependent on a combination of spectroscopic and chromatographic techniques. annalsofrscb.roresearchgate.net These methods provide definitive evidence of the target molecule's identity and integrity. researchgate.net

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: FTIR spectroscopy is widely used to identify the presence of key functional groups. ontosight.ai In N-(1,3-benzothiazol-yl)benzamide derivatives, characteristic absorption bands confirm the molecular structure. For instance, N-H stretching vibrations typically appear in the range of 3100-3400 cm⁻¹, while the carbonyl (C=O) stretching of the amide group is observed around 1640-1680 cm⁻¹. japsonline.comjocpr.com Other significant peaks include the C=N stretching of the thiazole (B1198619) ring (approx. 1464 cm⁻¹) and C-S stretching (approx. 665 cm⁻¹). japsonline.comtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are indispensable for determining the precise arrangement of atoms. annalsofrscb.ro

In the ¹H-NMR spectrum of N-(1,3-benzothiazol-yl)benzamide analogues, the amide proton (NH) typically appears as a singlet at a downfield chemical shift, often above δ 10.0 ppm. jocpr.com Aromatic protons of the benzothiazole and benzamide rings resonate in the δ 7.0-9.0 ppm region as a series of multiplets or distinct doublets and triplets, depending on the substitution pattern. japsonline.comjocpr.com

The ¹³C-NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide is characteristically found in the δ 165-176 ppm range. japsonline.comjocpr.com Carbons of the aromatic rings appear between δ 110-155 ppm, with the carbon atom of the C=N bond in the thiazole ring resonating at the lower end of this range. japsonline.comannalsofrscb.ro

Mass Spectrometry (MS): LC-MS is commonly used to confirm the molecular weight of the synthesized compounds. bohrium.comjocpr.com The technique provides the mass-to-charge ratio (m/z) of the molecular ion peak [M+H]⁺, which should correspond to the calculated molecular weight of the target compound, thus verifying its successful synthesis. bohrium.comjocpr.com High-Resolution Mass Spectrometry (HRMS) is also employed to determine the exact molecular formula. researchgate.net

Chromatographic Techniques:

Thin Layer Chromatography (TLC): TLC is routinely used to monitor the progress of a chemical reaction. japsonline.comresearchgate.net By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system (e.g., Toluene: Ethyl acetate), chemists can visualize the consumption of starting materials and the formation of the product. japsonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purification and purity analysis of the final compounds. nih.gov Preparative HPLC can be used to isolate the target compound from unreacted starting materials and byproducts, ensuring a high degree of purity for subsequent studies. nih.gov

Table 2: Spectroscopic Data for Selected N-(1,3-benzothiazol-yl)benzamide Analogues

| Compound | Technique | Key Data Points (δ ppm for NMR, cm⁻¹ for IR, m/z for MS) | Reference |

| N-(2-acetamido-1,3-benzothiazol-6-yl)-3-methoxybenzamide | ¹H-NMR | 12.27 (s, 1H, NH), 8.83 (s, 1H, NH), 8.75 (s, 1H, NH), 3.75 (s, 3H, OCH₃), 2.21 (s, 3H, CH₃) | jocpr.com |

| ¹³C-NMR | 169.6, 160.1, 156.8, 153.0, 144.1, 141.4, 136.1, 132.6, 130.0, 120.9, 118.4, 110.9, 107.7, 104.3, 55.3, 23.1 | jocpr.com | |

| IR (KBr) | 3293 (NH), 1705 (C=O), 1644 (C=N), 1223 (C-O) | jocpr.com | |

| LC-MS | 357.33 [M+H]⁺ | jocpr.com | |

| N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide | ¹H-NMR | 8.84 (s, 1H, NH), 8.28–8.58 (m, 4H, Ar-H), 7.89–8.17 (m, 4H, Ar-H), 6.68–7.85 (m, 4H, Ar-H), 2.50 (s, 1H, NH) | japsonline.com |

| ¹³C-NMR | 174.24 (C=N), 165.89 (C=O), 153.12, 143.04, 139.16, 137.32, 134.04, 133.89, 129.82, 124.22, 121.01, 120.84, 119.25, 116.39 | japsonline.com | |

| IR (KBr) | 3867 (NH), 1643 (C=O), 1464 (C=N), 1300 (SO₂ asym), 1223 (SO₂ sym), 526 (C-S) | japsonline.com | |

| N-(1,3-benzothiazol-2-yl)benzamide | Characterization | FTIR, NMR, HRMS, SC-XRD | researchgate.net |

Structure Activity Relationship Sar and Pharmacophoric Analysis of N 1,3 Benzothiazol 6 Yl Benzamide Derivatives

Influence of Substituent Patterns on Biological Activities

The biological profile of N-(1,3-benzothiazol-6-yl)benzamide derivatives is highly sensitive to the nature and position of substituents on both the benzothiazole (B30560) and benzamide (B126) rings.

The benzothiazole ring is a crucial pharmacophore, and substitutions at its various positions can dramatically influence biological activity. researchgate.netjchemrev.com Positions 2, 4, 5, 6, and 7 are active sites for substitution. rjptonline.org

For instance, in the context of anticonvulsant activity, the introduction of electron-donating groups like fluorine (F), methyl (CH₃), or methoxy (B1213986) (OCH₃) at the 6-position of the benzothiazole ring has been shown to enhance potency. researchgate.netresearchgate.net Conversely, substituting the 6-position with a nitro (NO₂) group can lead to a moderate decrease in activity, though some derivatives with this substitution still show significant effects. researchgate.netresearchgate.net

In the pursuit of antidiabetic agents, a methoxy group at the C-6 position of the benzothiazole ring was found to be important for inhibitory activity against the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. researchgate.net Similarly, for antitubercular activity, the addition of halogen substituents to the benzothiazole ring improved efficacy, while methyl, methoxy, or nitro groups at the 6-position were found to be detrimental. jchemrev.com

The substitution at the 2-position of the benzothiazole ring is also critical. 2-Aminobenzothiazoles are highly reactive and serve as a key building block for constructing pharmacologically active molecules. researchgate.net For example, attaching phenyl and substituted phenyl groups at this position has been associated with anticancer, anti-inflammatory, and anticonvulsant properties. rjptonline.org

Table 1: Effect of Substituents on the Benzothiazole Ring on Biological Activity

| Position | Substituent | Resulting Biological Activity | Reference |

|---|---|---|---|

| 6 | -F, -CH₃, -OCH₃ | Increased anticonvulsant activity | researchgate.netresearchgate.net |

| 6 | -NO₂ | Decreased anticonvulsant activity | researchgate.netresearchgate.net |

| 6 | Halogen | Improved antitubercular activity | jchemrev.com |

| 6 | -CH₃, -OCH₃, -NO₂ | Reduced antitubercular activity | jchemrev.com |

| 6 | -OCH₃ | Potent 11β-HSD1 inhibition (antidiabetic) | researchgate.net |

| 2 | Phenyl/Substituted Phenyl | Anticancer, anti-inflammatory, anticonvulsant | rjptonline.org |

Modifications to the benzamide portion of the molecule also play a pivotal role in tuning the pharmacological effects. For a series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, which share a similar amide-based structure, the presence of electronegative substituents in the para-position of the benzamide ring was found to increase potency for mGluR5 modulation. nih.gov

In the context of antitumor agents, a significant breakthrough was the design of 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide. nih.govtandfonline.com This compound, which features a dichloro-substituted benzamide moiety, was developed as a more stable and highly potent analogue, exhibiting excellent tumor growth inhibition. nih.govresearchgate.net This highlights the impact of halogen substitution on the benzamide ring for anticancer activity.

For anticonvulsant activity, substitutions on the distant phenyl ring of the benzamide part of the molecule, such as H, 2-Cl, and 4-Cl, in combination with favorable groups on the benzothiazole ring, led to highly potent compounds. researchgate.net

Table 2: Impact of Benzamide Moiety Substitutions on Antitumor and Anticonvulsant Activity

| Benzamide Moiety Substituent | Target Activity | Observation | Reference |

|---|---|---|---|

| 2,6-dichloro | Antitumor | Highly potent derivative with excellent in vivo inhibitory effect | nih.govtandfonline.com |

| para-electronegative groups | mGluR5 Modulation | Increased potency | nih.gov |

| H, 2-Cl, 4-Cl | Anticonvulsant | Highly potent compounds when combined with optimal benzothiazole substitutions | researchgate.net |

The amide linker connecting the benzothiazole and benzamide moieties is not merely a spacer but an active contributor to the molecule's interaction with its biological targets. While the provided search results focus heavily on the two aromatic rings, the nature of the linker region is implicitly important. For example, replacing a t-butyl urea (B33335) moiety with a benzothiazole sulfonamide led to an improvement in the potency and antiviral activity of HIV-1 inhibitors, indicating the significance of the linker's chemical nature. jchemrev.com

In a series of multitarget-directed ligands for Alzheimer's disease, the length of the spacer connecting the benzothiazole core to a basic amine head was varied, with a five-carbon spacer yielding a ligand with very high affinity for the H3 receptor. semanticscholar.org Although not a direct N-benzothiazolyl-benzamide, this study underscores how linker length and composition are critical for optimizing ligand-receptor interactions.

In the development of inhibitors for the enzyme DgcA, the linker region of a related scaffold was probed. Modifications to the linker, such as altering its rigidity and electronic properties, would likely have a substantial impact on the orientation of the two main aromatic systems, thereby affecting binding affinity and biological activity. nih.gov

Identification of Key Pharmacophoric Features for Molecular Target Interactions

A pharmacophore model for this compound derivatives generally consists of a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide C=O), and two hydrophobic aromatic regions (the benzothiazole and benzamide rings). researchgate.net The spatial arrangement and electronic properties of these features are critical for molecular recognition.

For anticonvulsant activity, a suggested pharmacophore includes:

A hydrophobic benzothiazole ring system. researchgate.net

An electron donor group at the second position of the benzothiazole ring. researchgate.net

A pro-hydrophobic binding area, often fulfilled by the benzamide phenyl ring. researchgate.net

In the context of DgcA enzyme inhibition, the 1,3-benzothiazole-6-carboxylate moiety acts as a nucleobase-like feature, highlighting the importance of the heterocyclic system in mimicking endogenous ligands. nih.gov For dopamine (B1211576) D4 receptor ligands, the benzo[d]thiazole moiety itself represents a key secondary pharmacophore. acs.org

Principles of Rational Design for Enhanced Selectivity and Potency based on SAR Insights

The structure-activity relationship data provides a clear roadmap for the rational design of more potent and selective this compound derivatives.

A primary strategy is the bioisosteric replacement of key functional groups. For example, in designing dopamine receptor ligands, substituting the phenyl ring of the benzothiazole moiety with electron-donating (methyl) or electron-withdrawing (chloro) groups was explored to fine-tune activity and selectivity. acs.org Similarly, replacing a sulfur atom in the benzothiazole ring with an oxygen to create a benzoxazole (B165842) derivative was shown to preserve binding affinity for the DgcA enzyme, although it altered the inhibitory profile. nih.gov

Structural optimization based on SAR findings is another key principle. For instance, after identifying that electronegative substituents on the benzamide ring and a halogen on a phenyl ring of a related pyrazole (B372694) scaffold increased potency, these features were combined to create a significantly more active compound. nih.gov This iterative process of identifying beneficial substitutions and combining them into a single molecule is a cornerstone of rational drug design.

Furthermore, molecular hybridization , which involves combining the this compound scaffold with other pharmacologically active moieties, can lead to compounds with novel or enhanced activities. nih.gov

The overarching goal is to leverage the understanding of how specific structural modifications influence biological endpoints to design next-generation compounds with improved therapeutic profiles. jchemrev.com This involves a continuous cycle of design, synthesis, and biological testing, guided by the principles elucidated from SAR and pharmacophoric analysis. wjahr.comamazonaws.com

Computational Chemistry and in Silico Approaches in N 1,3 Benzothiazol 6 Yl Benzamide Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like N-(1,3-benzothiazol-6-yl)benzamide and its derivatives might interact with biological macromolecules such as proteins and enzymes.

Molecular docking studies on various benzothiazole (B30560) derivatives have successfully predicted their binding modes and affinities with a range of biological targets. For instance, in a study on novel N-benzothiazol-2-yl benzamide (B126) derivatives as allosteric activators of human glucokinase (GK), molecular docking was used to predict the bonding interactions of these compounds within the allosteric site of the GK protein. japsonline.com The results of these in silico studies corroborated the in vitro findings, where certain derivatives showed significant activation of GK. japsonline.com

Similarly, docking studies have been performed on benzothiazole derivatives targeting enzymes like DNA gyrase and dihydropteroate (B1496061) synthase (DHPS). researchgate.netmdpi.com In one such study, a series of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl) acetamide (B32628) derivatives were docked against DNA gyrase (PDB: 3G75), and the docking scores were found to be consistent with their experimentally determined antimicrobial activity. researchgate.net For other benzothiazole derivatives targeting DHPS, docking studies helped in identifying key interactions and rationalizing the observed inhibitory activities. mdpi.com These studies collectively demonstrate the power of molecular docking in predicting how benzothiazole-based compounds, including potentially this compound, bind to their respective macromolecular targets and exert their biological effects.

Table 1: Representative Molecular Docking Studies on Benzothiazole Derivatives

| Derivative Class | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| N-benzothiazol-2-yl benzamide analogs | Human Glucokinase (GK) | Predicted bonding connections with residues in the allosteric site, supporting in vitro activation data. | japsonline.com |

| 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl) acetamides | DNA Gyrase | Docking scores were consistent with antimicrobial activity, indicating probable interactions with the selected protein. | researchgate.net |

| N-arylsulfonylpyridone and other benzothiazole derivatives | Dihydropteroate Synthase (DHPS) | Identified potent inhibitors with IC50 values comparable to the standard drug, sulfadiazine. | mdpi.com |

| Heteroarylated benzothiazoles | E. coli MurB and 14-lanosterol demethylase | Revealed that inhibition of these enzymes is the likely mechanism for the observed antibacterial and antifungal activities. | nih.gov |

A critical aspect of molecular docking is the detailed elucidation of interactions between a ligand and the amino acid residues within the catalytic pocket of an enzyme. For benzothiazole derivatives, these interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking.

In the case of N-benzothiazol-2-yl benzamide derivatives acting as glucokinase activators, docking studies revealed specific hydrogen bonding and hydrophobic interactions with the allosteric site residues, which are crucial for their activating effect. japsonline.com For other antimicrobial benzothiazole derivatives, docking into the active site of enzymes like E. coli MurB and 14-lanosterol demethylase has helped to identify key hydrogen bonds and hydrophobic contacts that are likely responsible for their inhibitory action. nih.gov These detailed interaction maps are invaluable for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at finding a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are then used to predict the activity of new, unsynthesized compounds.

QSAR models are built using a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. For benzothiazole derivatives, QSAR studies have been successfully employed to predict their biological activities. For example, a QSAR study on a series of N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides and related thioureas was conducted to understand their structural requirements for a particular biological activity. researchgate.net Another QSAR study on benzothiazole derivatives as anthelmintics utilized multiple linear regression (MLR) to build a predictive model with a high correlation coefficient, indicating its strong predictive power. allsubjectjournal.com

A review of emerging benzothiazole derivatives highlights a QSAR study on a series of compounds showing potent and selective cytotoxicity against a tumorigenic cell line. scispace.com The QSAR equation was established through correlation and stepwise regression analysis using descriptors calculated by density functional theory (DFT) and molecular mechanics. scispace.com These examples underscore the utility of QSAR in predicting the biological activity of benzothiazole-based compounds.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of molecules. These methods generate contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish biological activity.

A review article mentions the application of CoMFA and CoMSIA to a set of novel benzothiazole inhibitors of Candida albicans N-myristoyltransferase. scispace.com These 3D-QSAR methods helped in understanding the structural requirements for potent inhibition. Another study focused on the 3D-QSAR analysis of prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole for their anticonvulsant activity. ijsrst.com Although not directly on this compound, these studies demonstrate the successful application of 3D-QSAR in the development of bioactive benzothiazole derivatives.

Density Functional Theory (DFT) Calculations and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry to study the geometric, electronic, and energetic properties of molecules, including conformational analysis.

DFT calculations have been instrumental in understanding the properties of benzothiazole derivatives. For instance, a computational study of various benzothiazole derivatives used DFT to analyze their optimized geometry, vibrational spectra, and charge distribution. researchgate.net The calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provided insights into the charge transfer within the molecules and how substituents affect the HOMO-LUMO energy gap. researchgate.net

In a study of N-aroyl-N′-(2,4,6-tribromophenyl)thioureas, the molecular geometry of the compounds in their ground state was calculated using DFT with the B3LYP/6-311G(d,p) basis set, and the results showed good agreement with experimental data from X-ray crystallography. eurjchem.com Furthermore, DFT has been used to study the transition states and reaction mechanisms of benzothiazole-containing compounds, such as 3-(1,3-benzothiazol-2-yl)-1-(benzoyl)thiourea. core.ac.uk Conformational analysis of sulfonamide derivatives of benzothiazole using DFT has also been reported, highlighting how torsion angles can influence hydrogen bonding and crystal packing. A study on a quinoline-based iminothiazoline derivative also employed DFT for structural optimization and frequency calculations. nih.gov

Table 2: DFT-Calculated Parameters for a Representative Benzothiazole Analog

| Parameter | Value (eV) | Reference |

|---|---|---|

| HOMO Energy | -6.2 | |

| LUMO Energy | -2.8 | |

| Band Gap | 3.4 |

Examination of Electronic Structure Properties and Reactivity Prediction

Computational studies, primarily employing density functional theory (DFT), have been instrumental in elucidating the electronic structure and predicting the reactivity of benzothiazole derivatives. researchgate.net The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in this regard. The energies of these orbitals and the resulting HOMO-LUMO energy gap are key indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net

For instance, a lower HOMO-LUMO energy gap suggests a higher propensity for the molecule to undergo chemical reactions, indicating greater reactivity. researchgate.net This is because the energy required to excite an electron from the HOMO to the LUMO is lower, facilitating charge transfer within the molecule. researchgate.net The distribution of these orbitals also reveals the likely sites for electrophilic and nucleophilic attacks.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Electron Affinity (A): The energy released when an electron is added to a molecule.

Ionization Potential (I): The energy required to remove an electron from a molecule.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher reactivity.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. scirp.org

By calculating these parameters for this compound and its analogs, researchers can predict their relative reactivity and stability. researchgate.netscirp.org For example, a higher electronegativity value suggests a better electron acceptor, while a lower chemical hardness indicates higher reactivity. scirp.org

The Molecular Electrostatic Potential (MEP) map is another powerful tool used to predict reactive sites. The MEP visualizes the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Red regions indicate negative potential, corresponding to sites susceptible to electrophilic attack, while blue regions show positive potential, indicating sites prone to nucleophilic attack. scirp.orgscirp.org

Analysis of Thermodynamic and Spectroscopic Features for Compound Characterization

Computational methods are also employed to predict the thermodynamic and spectroscopic properties of this compound, which are vital for its characterization and for understanding its stability.

Thermodynamic Analysis: Calculations of thermodynamic parameters such as enthalpy of formation (ΔH), Gibbs free energy of formation (ΔG), and entropy (S) can predict the spontaneity and feasibility of the synthesis of benzothiazole derivatives. scirp.orgscirp.org Negative values for the enthalpy and free energy of formation suggest that the formation of the compound is an exothermic and spontaneous process under standard conditions. scirp.orgscirp.org

| Thermodynamic Parameter | Significance |

|---|---|

| Enthalpy of Formation (ΔH) | Indicates whether the formation reaction is exothermic (negative value) or endothermic (positive value). |

| Gibbs Free Energy of Formation (ΔG) | Determines the spontaneity of the formation reaction. A negative value indicates a spontaneous process. |

| Entropy (S) | Measures the degree of disorder or randomness in the system. |

Spectroscopic Analysis: Theoretical calculations of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, are invaluable for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. researchgate.net These calculated shifts can be compared with experimental data to confirm the molecular structure. researchgate.netevitachem.com Similarly, theoretical vibrational frequencies from IR spectroscopy can be correlated with experimental spectra to identify characteristic functional groups. evitachem.comjapsonline.com For instance, characteristic peaks for the amide C=O and C-S stretching vibrations can be predicted and compared. evitachem.com

| Spectroscopic Technique | Calculated Parameter | Application |

|---|---|---|

| 1H NMR | Chemical Shifts (δ, ppm) | Identification of proton environments. |

| 13C NMR | Chemical Shifts (δ, ppm) | Identification of carbon framework. |

| Infrared (IR) | Vibrational Frequencies (cm-1) | Identification of functional groups (e.g., C=O, N-H, C-S). |

Implementation of Bioisosteric Replacements in Rational Drug Design

Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group that has similar physical or chemical properties, is a cornerstone of rational drug design. nih.gov This approach is widely used to optimize lead compounds by improving potency, selectivity, metabolic stability, and pharmacokinetic properties. nih.govacs.org

In the context of this compound research, bioisosteric modifications can be applied to various parts of the molecule. For example, the amide linker is a common target for replacement. While the amide group can form crucial hydrogen bonds, it can also be susceptible to hydrolysis. Replacing the amide with a bioisostere like an oxadiazole or a triazole can retain the hydrogen bonding capability while potentially improving metabolic stability. nih.govmdpi.com The choice between different isomers, such as a 1,3,4-oxadiazole (B1194373) versus a 1,2,4-oxadiazole, can significantly impact the electronic properties and biological activity of the resulting compound. nih.gov

The benzothiazole and benzamide rings themselves can also be subjected to bioisosteric replacements. For instance, substituting the benzothiazole with other heterocyclic rings or modifying the substitution pattern on the benzamide ring can modulate the compound's interaction with its biological target. tandfonline.com The introduction of fluorine atoms is a common bioisosteric replacement for hydrogen, which can alter the molecule's lipophilicity, metabolic stability, and binding affinity. nih.govacs.org

The rational design of these bioisosteric replacements is often guided by computational docking studies, which predict how a modified compound will bind to the active site of a target protein. japsonline.commdpi.com These in silico experiments help in prioritizing the synthesis of compounds that are most likely to exhibit improved biological activity.

Advanced Strategies in Novel N 1,3 Benzothiazol 6 Yl Benzamide Derivative Discovery

Design and Synthesis of Hybrid Molecules Incorporating Benzothiazole (B30560) and Benzamide (B126) Moieties

The design and synthesis of hybrid molecules represent a cornerstone in modern drug discovery, aiming to combine the therapeutic advantages of different pharmacophores into a single molecular entity. mdpi.com In the context of N-(1,3-benzothiazol-6-yl)benzamide, this approach involves the strategic fusion of the benzothiazole ring system with a benzamide functionality. The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, known for a wide array of biological activities. benthamscience.comrjptonline.org

The synthesis of these hybrid molecules is a multi-step process that often begins with the preparation of a substituted 2-aminobenzothiazole (B30445). rsc.org A common route involves the reaction of a substituted aniline (B41778) with reagents like ammonium (B1175870) thiocyanate (B1210189) in the presence of bromine and acetic acid to form the 2-aminobenzothiazole core. rsc.orgresearchgate.net This intermediate is then typically acylated with a substituted benzoyl chloride to yield the final this compound derivative. japsonline.com For instance, the synthesis of N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide involves reacting 3-(chlorosulfonyl)benzoic acid with an appropriate amine to form a sulfonamide, which is then converted to its acid chloride and subsequently reacted with 2-aminobenzothiazole. japsonline.com

Researchers have explored various synthetic pathways to create diverse libraries of these hybrid molecules. One approach involves the coupling of 6-hydroxy-2-aminobenzothiazole with different carboxylic acids to produce benzothiazole hybrids bearing both acetamide (B32628) and benzamide functionalities. asianpubs.org Another strategy employs the condensation of 2-aminobenzothiazole with various profens using a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC). mdpi.com These synthetic endeavors have yielded a range of derivatives with potential therapeutic applications.

| Starting Materials | Key Reaction Step | Resulting Hybrid Structure | Reference |

|---|---|---|---|

| Substituted Aniline, Ammonium Thiocyanate, Substituted Benzoyl Chloride | Formation of 2-aminobenzothiazole followed by acylation | N-(substituted-1,3-benzothiazol-2-yl)benzamide | rsc.orgjapsonline.com |

| 6-hydroxy-2-aminobenzothiazole, Carboxylic Acids | Coupling reaction | Benzothiazole hybrids with acetamide and benzamide groups | asianpubs.org |

| 2-aminobenzothiazole, Profens, DCC | DCC-mediated coupling | Benzothiazole-profen hybrid amides | mdpi.com |

| 2-amino-5-fluorobenzenethiol, 2-chloroacetyl chloride | Multi-step synthesis involving oxidation and amidation | Benzothiazole–carboxamide hybrids | japsonline.com |

Application of Scaffold Hopping and Lead Optimization Techniques

Scaffold hopping and lead optimization are critical strategies in medicinal chemistry to discover novel compounds with improved properties. Scaffold hopping involves replacing the core structure of a known active compound with a different, often isosteric, scaffold to identify new chemical series with potentially better characteristics. researchgate.netsci-hub.se This technique has been successfully applied to benzothiazole derivatives to mimic other known inhibitors, such as quinazoline-based epidermal growth factor receptor (EGFR) inhibitors. sci-hub.senih.gov For example, the quinazoline (B50416) core has been replaced with a 1,2,3-triazole linked to a benzothiazole or isatin (B1672199) fragment, leading to potent EGFR inhibitors. sci-hub.senih.gov

Lead optimization is an iterative process of designing, synthesizing, and testing new analogs of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov For benzothiazole amides, this has involved systematic modifications of different parts of the molecule. For instance, in a series of antimycobacterial benzothiazole adamantyl amides, replacing the adamantyl group with various cyclohexyl derivatives led to advanced lead compounds with significantly improved potency. nih.gov Structure-activity relationship (SAR) studies are integral to this process, providing insights into how different substituents affect biological activity. rjptonline.orgnih.govnih.gov For example, in a series of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides, the introduction of a 3-(trifluoromethyl)benzamide (B157546) group resulted in a compound with remarkable in vivo anti-inflammatory properties. nih.gov These studies guide the rational design of more effective derivatives. nih.gov

| Original Scaffold/Lead | Modification Strategy | Resulting Compound/Series | Improved Property | Reference |

|---|---|---|---|---|

| Quinazoline-based EGFR inhibitors | Scaffold hopping to a 1,2,3-triazole linked to benzothiazole | Triazole-benzothiazole hybrids | Potent EGFR inhibition | sci-hub.senih.gov |

| Benzothiazole adamantyl amide | Lead optimization by replacing adamantyl with cyclohexyl derivatives | Advanced benzothiazole amides | Improved antimycobacterial potency | nih.gov |

| N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide | SAR-guided substitution with 3-(trifluoromethyl)benzamide | Compound 6d | Enhanced in vivo anti-inflammatory activity | nih.gov |

| Protoporphyrinogen oxidase (PPO) inhibitors | Scaffold hopping to pyridyl-benzothiazole hybrids | 6-(pyridin-2-yl) benzothiazole derivatives | Potent PPO inhibitory activity | acs.org |

Development of Advanced Delivery Systems to Improve Biological Efficacy

The therapeutic potential of this compound and its derivatives can be significantly enhanced through the development of advanced delivery systems. These systems aim to improve the solubility, stability, and bioavailability of the compounds, thereby increasing their efficacy at the target site. One promising approach is the use of nanoparticles as drug carriers. samipubco.comhumanjournals.com

For instance, chitosan (B1678972), a natural polymer, has been used to create nanoparticles for the delivery of benzothiazole derivatives. dntb.gov.uamdpi.com These chitosan-based nanoparticles can be synthesized through techniques like ionic gelation. mdpi.com Studies have shown that nanoparticles derived from benzothiazole-modified chitosan exhibit potent antibacterial activity, in some cases surpassing that of the free polymer and commercial antibiotics. dntb.gov.uamdpi.com The small size and large surface area-to-volume ratio of these nanoparticles can enhance their interaction with biological targets. samipubco.com

Another area of exploration is the use of nano-catalysts in the synthesis of benzothiazole derivatives, which can also influence their biological properties. For example, copper oxide (CuO) nanoparticles synthesized from plant extracts have been used as efficient catalysts for the synthesis of benzothiazole derivatives with enhanced antimicrobial properties. samipubco.com Furthermore, the development of targeted drug delivery systems, such as those utilizing phosphonate (B1237965) derivatives to cross the blood-brain barrier, is being investigated for benzothiazole compounds aimed at treating central nervous system disorders like Alzheimer's disease. nih.gov

| Delivery System | Key Features | Potential Benefit | Reference |

|---|---|---|---|

| Chitosan-based nanoparticles | Biocompatible, biodegradable, cationic polymer | Enhanced antibacterial activity, potential for controlled release | dntb.gov.uamdpi.com |

| Copper Oxide (CuO) nanoparticles | Used as a catalyst in synthesis | Synthesis of derivatives with enhanced antimicrobial properties | samipubco.com |

| Phosphonate derivatives | Designed to cross the blood-brain barrier | Targeted delivery to the central nervous system | nih.gov |

| Mesoporous silica (B1680970) nanoparticles | High surface area, tunable pore size | Potential for targeted drug delivery and controlled release | researchgate.net |

Utilization of High-Throughput Screening (HTS) and Virtual Screening in Drug Discovery Pipelines

High-throughput screening (HTS) and virtual screening are powerful tools that have revolutionized the early stages of drug discovery, enabling the rapid identification of promising hit compounds from large chemical libraries. nih.govnih.gov HTS involves the automated testing of thousands of compounds in a specific biological assay. For example, an HTS of approximately 184,000 chemical compounds led to the identification of about 300 molecules that inhibited the aggregation of the huntingtin protein, a key factor in Huntington's disease. nih.gov Among these hits, 25 were benzothiazole derivatives, highlighting the potential of this scaffold in neurodegenerative disorders. nih.gov

Virtual screening, or in silico screening, utilizes computational methods to predict the binding of small molecules to a biological target. wjarr.comwjarr.comnih.govbenthamdirect.com This approach is significantly faster and more cost-effective than HTS. Molecular docking is a common virtual screening technique that predicts the preferred orientation of a ligand when bound to a receptor. wjarr.comwjarr.com For instance, in silico screening of 66 designed benzothiazole derivatives identified several compounds with excellent predicted binding scores to GABA-aminotransferase, suggesting their potential as anticonvulsant agents. wjarr.comwjarr.com These computational methods can be used to screen vast virtual libraries of compounds, such as the 4,214 benzothiazole-based compounds from the PubChem database that were screened against trehalase, a potential target for insecticides. nih.govfrontiersin.org The integration of HTS and virtual screening allows for a more efficient and rational approach to identifying and prioritizing lead candidates for further development. benthamdirect.comijprajournal.com

| Screening Method | Target | Library Size | Key Finding | Reference |

|---|---|---|---|---|

| High-Throughput Screening (HTS) | Huntingtin protein aggregation | ~184,000 compounds | Identified 25 benzothiazole derivatives as inhibitors | nih.gov |

| Virtual Screening (Molecular Docking) | GABA-aminotransferase | 66 designed derivatives | Identified derivatives with high predicted binding scores | wjarr.comwjarr.com |

| Virtual Screening | Trehalase | 4,214 compounds | Screened for potential insecticidal activity | nih.govfrontiersin.org |

| High-Throughput Screening (HTS) | TRPM5 channel | Not specified | Identified a benzo[d]isothiazole derivative as a promising hit | nih.gov |

Future Perspectives in N 1,3 Benzothiazol 6 Yl Benzamide Academic Research

Emerging Biological Targets and Unexplored Therapeutic Areas for Benzothiazole-Benzamide Compounds

The benzothiazole (B30560) nucleus is a well-established privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities including anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties. benthamdirect.comresearchgate.net However, ongoing research continues to unveil new biological targets and potential therapeutic applications for derivatives of N-(1,3-benzothiazol-6-yl)benzamide and related compounds.

One of the most promising frontiers is in the realm of oncology. Beyond their general cytotoxic effects, benzothiazole derivatives are being investigated as inhibitors of specific enzymes crucial for cancer progression. For instance, certain benzothiazole compounds have shown inhibitory activity against histone deacetylases (HDACs), specifically HDAC3 and HDAC4, which are key regulators of gene expression in cancer cells. benthamdirect.com Others have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are critical targets in anti-angiogenesis and cancer therapy. ijpsr.commdpi.com

In the field of infectious diseases, the challenge of antimicrobial resistance necessitates the discovery of novel drugs and targets. Benzothiazole-benzamides are being explored for their ability to inhibit enzymes essential for microbial survival, such as the dihydropteroate (B1496061) synthase (DHPS) enzyme in bacteria and Candida albicans N-myristoyltransferase (CaNmt) in fungi. researchgate.netnih.govsemanticscholar.org These targets offer alternatives to conventional antibiotic mechanisms. Furthermore, there is growing interest in their potential against neglected tropical diseases, with some analogues showing promise in combating Human African Trypanosomiasis.

Neurodegenerative diseases, such as Alzheimer's, represent another largely unexplored therapeutic area for this class of compounds. The multifactorial nature of these diseases requires multi-target approaches. Recently, benzothiazole derivatives have been designed as multitarget-directed ligands (MTDLs) that can simultaneously modulate the histamine (B1213489) H3 receptor (H3R) while also inhibiting key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), all of which are implicated in the pathology of Alzheimer's disease. biointerfaceresearch.com This strategy highlights a shift from a "one-target, one-molecule" paradigm to a more holistic approach to treating complex diseases.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) studies represent a foundational application of ML in this field. By building mathematical models that correlate the chemical structure of benzothiazole derivatives with their biological activity, researchers can predict the potency of novel compounds before they are synthesized. semanticscholar.orgallsubjectjournal.com For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to benzothiazole inhibitors of targets like Candida albicans N-myristoyltransferase and the p56lck tyrosine kinase, providing detailed 3D contour maps that guide structural modifications to enhance activity. ijpsr.comnih.gov

Molecular docking and molecular dynamics (MD) simulations are other powerful in silico techniques that provide insights into the binding interactions between a ligand and its target protein at an atomic level. nih.govbiointerfaceresearch.com These methods allow for the virtual screening of large compound libraries and help in understanding the binding modes of the most promising hits. For instance, in the development of benzothiazole-based p53-MDM2 inhibitors, molecular docking was used to identify compounds with high binding scores, and subsequent MD simulations confirmed the stability of the ligand-protein complex. nih.gov

Furthermore, AI and ML are being used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery pipeline. biointerfaceresearch.comnih.gov Predicting properties like oral bioavailability and potential toxicity in silico helps in prioritizing compounds with more favorable drug-like characteristics, thereby reducing the likelihood of late-stage failures and saving significant resources. biointerfaceresearch.com As these predictive models become more sophisticated, they will play an increasingly critical role in the efficient development of next-generation benzothiazole-benzamide therapeutics.

Advancements in Sustainable and Efficient Synthetic Methodologies for Complex Derivatives

The principles of green chemistry are increasingly influencing the synthesis of pharmacologically active molecules, including complex derivatives of this compound. The focus is on developing synthetic routes that are not only efficient in terms of yield and time but are also environmentally benign, using safer solvents, reducing waste, and improving energy efficiency.

A cornerstone of benzothiazole synthesis is the condensation reaction between 2-aminobenzenethiol and a carbonyl-containing compound. nih.gov Recent advancements have centered on replacing traditional, often harsh, catalysts with more sustainable alternatives. Researchers have successfully employed heterogeneous catalysts like SnP₂O₇ and even enzymes like laccases, which can be easily recovered and reused, minimizing waste. nih.gov These methods often allow the reactions to proceed under milder conditions, such as at room temperature and in greener solvents like water or ethanol-water mixtures. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of benzothiazole derivatives. allsubjectjournal.com This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods. The efficiency of microwave irradiation makes it an attractive option for the rapid generation of compound libraries for screening purposes.

One-pot multicomponent reactions (MCRs) represent another elegant strategy for improving synthetic efficiency. allsubjectjournal.com By combining three or more reactants in a single step to form the final product, MCRs reduce the number of intermediate purification steps, save time and resources, and minimize solvent waste. The development of novel MCRs for the synthesis of complex benzothiazole hybrids is an active area of research, promising more streamlined and sustainable access to these valuable compounds. allsubjectjournal.com

These advancements in synthetic methodology are crucial for the future of benzothiazole-benzamide research. By making the synthesis of complex derivatives more efficient and sustainable, chemists can more readily explore the vast chemical space around this scaffold, accelerating the discovery of new therapeutic agents.

Q & A

Q. What are the key considerations for optimizing the synthetic route of N-(1,3-benzothiazol-6-yl)benzamide?

- Methodological Answer : Synthesis typically involves coupling benzothiazole amines with activated benzoyl derivatives. Key factors include:

- Reagent Selection : Use coupling agents like EDCI/HOBt or carbodiimides to facilitate amide bond formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, CHCl₃) improve reaction efficiency and yield .

- Temperature Control : Reflux conditions (e.g., 6 hours in CHCl₃ at 80°C) are critical for complete conversion .

- Purification : Crystallization from ethanol or chromatography ensures high purity (>95%) .

Q. Example Reaction Conditions :

| Reactant | Catalyst/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 1-Adamantylacetyl imidazole + 6-methoxy-benzothiazol-2-amine | CHCl₃, reflux | 80°C, 6h | 22% |

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-stacking) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirms proton environments and substituent positions (e.g., δ 7.73 ppm for benzothiazole protons) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1668 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., exact mass 368.0532 Da for related derivatives) .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for benzothiazole benzamide derivatives in biological systems?

- Methodological Answer :

- Functional Group Variation : Modifying substituents (e.g., methoxy, trifluoromethyl) alters HDAC inhibition or cytotoxicity .

- Pharmacophore Modeling : Identifies critical binding motifs (e.g., benzothiazole core for HDAC interaction) .

- Biological Assays :

- Enzyme Inhibition : Measure IC₅₀ values using HDAC activity assays .

- Cell-Based Studies : Evaluate cytotoxicity via MTT assays (e.g., IC₈₀ = 191.1 ppm for HeLa cells) .

Q. Example SAR Data :

| Derivative | Substituent | HDAC IC₅₀ (nM) | Cytotoxicity (IC₈₀, ppm) | Reference |

|---|---|---|---|---|

| MS-275 | Pyridyl | 15–60* | N/A | |

| N-Phenylcarbamoyl | Carbamoyl | N/A | 191.1 | |

| *Dose-dependent brain region selectivity . |

Q. How can pharmacokinetic challenges (e.g., renal crystalline deposition) be addressed during preclinical evaluation?

- Methodological Answer :

- In Situ Mass Spectrometry Imaging : Maps drug distribution and metabolite formation in tissues .

- Excipient Screening : Use cyclodextrins or PEG400 to improve solubility and reduce crystallization .

- Crystallographic Analysis : Identify hydrate/solvate forms to mitigate renal toxicity .

Q. What experimental approaches resolve contradictions in HDAC inhibition data across studies?

- Methodological Answer :

- Brain-Region Selectivity : Use region-specific histone acetylation assays (e.g., frontal cortex vs. striatum) .

- Epigenetic Profiling : Chromatin immunoprecipitation (ChIP) quantifies promoter-specific acetylation (e.g., RELN, GAD67) .

- Dose-Response Curves : Differentiate potency (e.g., MS-275 is 30–100× more potent than valproate) .

Data-Driven Research Tools

Q. Which computational tools are critical for modeling benzothiazole benzamide interactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.